N-(4-chlorophenyl)-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
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Description
N-(4-chlorophenyl)-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C22H17ClFN5O2 and its molecular weight is 437.86. The purity is usually 95%.
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Scientific Research Applications
Analgesic and Anti-inflammatory Applications
N-(4-chlorophenyl)-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide and its derivatives have been studied for their potential analgesic and anti-inflammatory effects. For instance, the synthesis and evaluation of novel 4(3H)-quinazolinone derivatives demonstrated potential as anti-inflammatory and analgesic agents (Farag et al., 2012). Similarly, imidazolyl acetic acid derivatives have been synthesized and evaluated for their anti-inflammatory activity against carrageenan-induced rat paw edema and their analgesic activity using the writhing test in albino mice (Khalifa & Abdelbaky, 2008).
Anticancer Properties
These compounds have also been explored for their anticancer properties. The synthesis of novel fluoro-substituted benzo[b]pyran derivatives exhibited anti-lung cancer activity, showcasing the potential of these compounds in cancer treatment (Hammam et al., 2005). Additionally, some new 1,3-oxazole clubbed pyridyl-pyrazolines have been synthesized as anticancer and antimicrobial agents, further highlighting the diverse potential of these compounds in medical research (Katariya et al., 2021).
Nonlinear Optical Properties
The nonlinear optical properties of crystalline acetamides structures, including the one , have been theoretically investigated. These studies have provided insights into the potential use of these compounds in photonic devices, such as optical switches, modulators, and in optical energy applications (Castro et al., 2017).
Photovoltaic Efficiency and Ligand-Protein Interactions
Further research has focused on the spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs. This includes modeling photovoltaic efficiency, which suggests potential applications in dye-sensitized solar cells (DSSCs). Molecular docking studies have also been conducted to understand ligand interactions with specific proteins (Mary et al., 2020).
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[4-cyclopropyl-1-(4-fluorophenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN5O2/c23-14-3-7-16(8-4-14)26-19(30)12-28-22(31)21-18(20(27-28)13-1-2-13)11-25-29(21)17-9-5-15(24)6-10-17/h3-11,13H,1-2,12H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWQLWMJFAOIJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC=C(C=C4)F)CC(=O)NC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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